molecular formula C20H24N4O2S B2642165 N'-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034586-71-3

N'-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2642165
CAS No.: 2034586-71-3
M. Wt: 384.5
InChI Key: DTKLSKOWIYAGSO-UHFFFAOYSA-N
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Description

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group attached to a phenyl ring, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amide linkage.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(methylsulfanyl)phenyl]-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. Its combination of aromatic and heterocyclic rings, along with the ethanediamide linkage, makes it a versatile compound with diverse applications.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-27-18-4-2-3-16(13-18)23-20(26)19(25)22-14-15-7-11-24(12-8-15)17-5-9-21-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKLSKOWIYAGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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